(4,7-dimethoxy-1H-indol-2-yl)[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]methanone
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Overview
Description
- The compound’s systematic name is “(4,7-dimethoxy-1H-indol-2-yl)[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]methanone.”
- It belongs to the indole class of heterocyclic compounds, which are prevalent in natural products and drugs.
- Indoles play a crucial role in cell biology and exhibit diverse biological properties.
Preparation Methods
- One synthetic route involves the reaction of compound 384 with water under acidic conditions, yielding 7-bromo-4-(hydroxymethyl)-2-methylindole (385). This intermediate can be further transformed into the alkaloid 4-(hydroxymethyl)-2-methylindole (386) through radical reduction .
- Industrial production methods may involve modifications of these synthetic routes for scalability.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include acids (for hydrolysis), reducing agents (for radical reduction), and halogens (for substitution).
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Anticancer Properties: Indole derivatives have attracted attention for their potential as anticancer agents. Further studies are needed to explore their efficacy against specific cancer cell lines.
Antimicrobial Activity: Some indole derivatives exhibit antimicrobial properties, making them relevant for drug development.
Anti-HIV Activity: Certain indole-based compounds have been investigated for their anti-HIV effects.
Mechanism of Action
- The exact mechanism of action for this specific compound may vary. indole derivatives often interact with cellular targets, affecting signaling pathways or enzyme activity.
- Further research is necessary to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
- Similar compounds include other indole derivatives, such as 4,6-dimethoxy-1H-indole-2-carbohydrazides and related oxadiazole scaffolds .
- Uniqueness lies in the specific substitution pattern and the presence of both indole and piperazine moieties.
Properties
Molecular Formula |
C24H24N4O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[4-(4,7-dimethoxy-1H-indole-2-carbonyl)piperazin-1-yl]-(1H-indol-6-yl)methanone |
InChI |
InChI=1S/C24H24N4O4/c1-31-20-5-6-21(32-2)22-17(20)14-19(26-22)24(30)28-11-9-27(10-12-28)23(29)16-4-3-15-7-8-25-18(15)13-16/h3-8,13-14,25-26H,9-12H2,1-2H3 |
InChI Key |
MENBGPXPBWPWPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5 |
Origin of Product |
United States |
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